
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Descripción general
Descripción
KT-6149 es un derivado sintético de la mitomicina C, un antibiótico antitumoral bien conocido. Se ha estudiado por sus posibles propiedades anticancerígenas y su capacidad para inducir daño al ADN en las células cancerosas.
Métodos De Preparación
La síntesis de KT-6149 implica la condensación de mitomicina A con 2-(2-piridilditiol)etilamina en presencia de trietilamina en metanol. Esta reacción produce 7-N-[2-(2-piridilditiol)etil]mitomicina C, que luego se hace reaccionar con gamma-L-glutamilcisteamina en metanol. La gamma-L-glutamilcisteamina se obtiene desprotegiendo N,N'-bis[N-benciloxocarbonil-gamma-(alfa-bencil)-L-glutamil]cistamina con anisol y ácido trifluoroacético, seguido de reducción con mercaptano de etilo .
Análisis De Reacciones Químicas
KT-6149 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: KT-6149 se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: KT-6149 puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen trietilamina, metanol, anisol, ácido trifluoroacético y mercaptano de etilo.
Aplicaciones Científicas De Investigación
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a derivative of mitomycin C (MMC) that has been investigated for its antitumor activity . Research indicates it may have superior activity against various murine and human tumor models, including some MMC-resistant tumors .
Scientific Research Applications
Antitumor Activity:
- KW-2149 has demonstrated significant antitumor activity in murine and human tumor models . Studies have evaluated its effectiveness against various cancers, including leukemia, colon adenocarcinoma, lung carcinoma, and others .
- In vivo studies have shown that KW-2149 can increase the survival rate of mice inoculated with P388 leukemia, M5076 sarcoma, and B16 melanoma . It has also shown activity in inhibiting the growth of subcutaneously inoculated P388 leukemia, M5076 sarcoma, and colon 26 adenocarcinoma in mice .
- KW-2149 has been effective against human tumor xenografts, particularly in non-small-cell lung carcinomas .
Comparison with Mitomycin C (MMC):
- KW-2149 has shown comparable or superior activity to MMC in several studies . In some cases, KW-2149 exhibited activity superior to MMC in increasing the survival of mice bearing specific tumors .
- In vitro, KW-2149 inhibited the growth of several human tumor cell lines at concentrations 10 to 100-fold lower than MMC . It has also demonstrated cytotoxicity against MMC-insensitive tumor cell lines .
- The antitumor spectrum of KW2149 was essentially identical to that of mitomycin C administered intraperitoneally as a bolus at a dose of 6 mg/kg .
Pharmacokinetics and Toxicity:
- The maximum tolerated dose of KW2149 was estimated to be 15 mg/kg by bolus intraperitoneal or intravenous injection in mice .
- At the maximum tolerated dose, a reduction in spleen weight was observed, suggesting bone marrow suppression .
- KW-2149 was comparable to MMC in decreasing the number of white blood cells in the peripheral blood, and the thrombopenia induced by KW-2149 was mild with rapid recovery .
Combination Therapy
- Mitomycin C (MMC) enhances radiosensitivity and is the standard adjunct to radiotherapy (RT) in anal cancer .
- KW-2149, being a derivative of Mitomycin C, may also be useful in combination therapy with radiation .
Water Solubility:
- KW2149 is a water-soluble derivative of mitomycin C, with water solubility greater than 500 mg/ml .
- The enhanced water solubility can be advantageous for drug formulation and administration .
Table of Studies
Future Directions:
- Further development of KW-2149 as an anticancer drug is warranted based on its interesting characteristics and promising preclinical results .
- Additional studies are needed to fully elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety and efficacy in clinical trials .
Mecanismo De Acción
KT-6149 ejerce sus efectos induciendo daño al ADN en las células cancerosas. El compuesto se intercala en la cadena de ADN, causando roturas de una sola hebra e inhibiendo la síntesis de ADN. Esto lleva a la activación de los mecanismos de reparación del ADN y, en última instancia, a la muerte celular. Los principales objetivos moleculares de KT-6149 son las propias cadenas de ADN, y las vías involucradas incluyen la respuesta al daño del ADN y las vías de reparación .
Comparación Con Compuestos Similares
KT-6149 es similar a otros derivados de la quinocarmicina, como la mitomicina C y la propia quinocarmicina. KT-6149 es único en su estructura química específica y su capacidad para inducir daño al ADN de manera más efectiva. Otros compuestos similares incluyen:
Mitomicina C: Un antibiótico antitumoral bien conocido con propiedades similares de daño al ADN.
Quinocarmicina: Otro derivado con propiedades anticancerígenas.
MCNU (1-(2-cloroetil)-3-ciclohexil-1-nitrosourea): Un compuesto de nitrosourea con efectos de daño al ADN.
KT-6149 destaca por su mecanismo de acción específico y su potencial para su uso en quimioterapia contra el cáncer.
Actividad Biológica
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a semisynthetic derivative of the well-known antitumor antibiotic mitomycin C (MMC). This compound has been developed to enhance the therapeutic efficacy of MMC while reducing its side effects. The biological activity of KW-2149 has been extensively studied, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
KW-2149 is characterized by the addition of a dithioethyl moiety linked to the gamma-L-glutamylaminogroup, which enhances its solubility and potentially alters its pharmacokinetics compared to mitomycin C. The structural modifications aim to improve the drug's activation in tumor environments, particularly in the presence of thiols.
In Vitro Studies
Research indicates that KW-2149 exhibits significant antitumor activity against various cancer cell lines. For instance, studies have demonstrated that KW-2149 is effective against sarcoma 180 and leukemia P388 in murine models, showcasing its potential as a chemotherapeutic agent .
In Vivo Studies
In vivo studies using human tumor xenografts in nude mice have revealed that KW-2149 possesses a strong antitumor effect. The maximum tolerated dose was determined to be 15 mg/kg, with a notable reduction in spleen weight indicating bone marrow suppression at higher doses . The compound's efficacy was found to be dose-dependent, with bolus injections yielding better results than divided doses.
KW-2149 functions similarly to mitomycin C by forming DNA cross-links, which inhibit DNA synthesis and lead to cell death. However, its unique structure allows it to circumvent glutathione-mediated resistance mechanisms often encountered with traditional mitomycin C treatments. This characteristic is particularly important for treating tumors with high levels of glutathione .
Comparative Efficacy
A comparative analysis between KW-2149 and mitomycin C shows that KW-2149 maintains an antitumor spectrum similar to that of mitomycin C but may offer improved therapeutic windows due to its altered pharmacological properties. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the clinical relevance of KW-2149. For instance, its application in patients resistant to conventional mitomycin C therapy has shown promising results, suggesting that KW-2149 could serve as a viable alternative for patients with refractory tumors .
Propiedades
Número CAS |
118359-59-4 |
---|---|
Fórmula molecular |
C24H34N6O8S2 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[2-[2-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11-17(28-6-8-40-39-7-5-27-15(31)4-3-13(25)22(34)35)20(33)16-12(10-38-23(26)36)24(37-2)21-14(29-21)9-30(24)18(16)19(11)32/h12-14,21,28-29H,3-10,25H2,1-2H3,(H2,26,36)(H,27,31)(H,34,35)/t12-,13+,14+,21+,24-/m1/s1 |
Clave InChI |
BIOSTZMAOGCGSC-CYUGEGSCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSCCNC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-N-(2-((2-(gamma-glutamylamino)ethyl)dithio)ethyl)mitomycin C KT 6149 KT-6149 KW 2149 KW-2149 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.